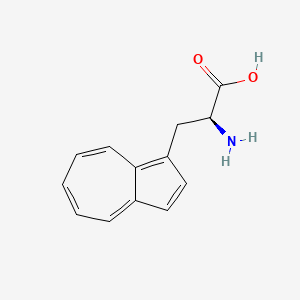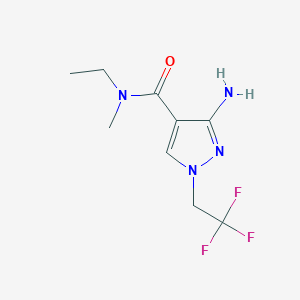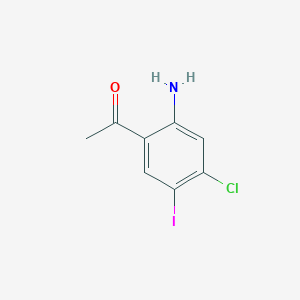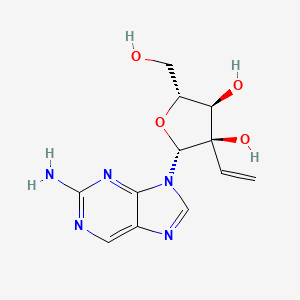
(E)-3-(4-Butylphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-Butylphenyl)acrylic acid is an organic compound belonging to the class of unsaturated carboxylic acids It features a butyl group attached to the para position of a phenyl ring, which is conjugated to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Butylphenyl)acrylic acid typically involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction conditions often include a palladium catalyst, a base such as triethylamine, and a solvent like N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(E)-3-(4-Butylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.
Major Products Formed
Oxidation: Formation of peroxides or carboxylate derivatives.
Reduction: Formation of (4-butylphenyl)propanoic acid.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学研究应用
(E)-3-(4-Butylphenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty polymers and advanced materials.
作用机制
The mechanism of action of (E)-3-(4-Butylphenyl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular pathways. The conjugated double bond and carboxylic acid group play crucial roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid with the formula CH₂=CHCOOH.
Methacrylic Acid: Similar to acrylic acid but with a methyl group attached to the alpha carbon.
Cinnamic Acid: Contains a phenyl group conjugated to an acrylic acid moiety.
Uniqueness
(E)-3-(4-Butylphenyl)acrylic acid is unique due to the presence of the butyl group on the phenyl ring, which can influence its physical properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different applications and biological activities.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
(E)-3-(4-butylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10H,2-4H2,1H3,(H,14,15)/b10-9+ |
InChI 键 |
PVGUERHYXQFQEE-MDZDMXLPSA-N |
手性 SMILES |
CCCCC1=CC=C(C=C1)/C=C/C(=O)O |
规范 SMILES |
CCCCC1=CC=C(C=C1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B11746024.png)
![[2-(Propan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B11746027.png)

amine](/img/structure/B11746040.png)
![Benzene, 1-[(1Z)-2-methoxyethenyl]-4-nitro-](/img/structure/B11746043.png)

![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11746053.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11746060.png)

![3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746068.png)

![N-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B11746093.png)
![1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B11746099.png)
